2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVDPXDZFSFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, similar piperazine derivatives have been shown to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
- Key Difference: The piperazine is substituted with an ethanol group instead of a sulfonyl-fluorophenyl moiety.
- The absence of a sulfonyl group may also limit hydrogen-bonding interactions with target proteins .
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)
- Key Difference : Astemizole incorporates a 4-fluorobenzyl group and a piperidine ring instead of a sulfonyl-piperazine.
- This difference may alter receptor-binding kinetics, as seen in astemizole’s antihistamine activity .
Benzoimidazole Core Modifications
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (2)
- Key Difference : The benzoimidazole is substituted with a 4-fluorophenyl group at position 2 and lacks the piperazine-sulfonyl moiety.
- Impact: The fluorophenyl group enhances lipophilicity and metabolic stability.
1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
- Key Difference : Replaces the 3-fluorophenylsulfonyl-piperazine with a 3-chloro-2-methylphenylsulfonyl-piperidine.
- Impact : The chloro group increases lipophilicity and steric bulk compared to fluorine, which may enhance membrane penetration but reduce target selectivity. Piperidine’s reduced flexibility compared to piperazine could also affect binding kinetics .
Sulfonyl vs. Sulfinyl and Other Linkers
2-(((4-Methoxy-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Key Difference : Features a sulfinyl (-SO-) linkage instead of sulfonyl (-SO₂-).
- This may reduce binding affinity to targets requiring strong electrostatic interactions .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
- Key Difference : Uses a triazole-thiazole acetamide linker instead of sulfonyl-piperazine.
- Impact: The triazole-thiazole system introduces π-π stacking capabilities but may reduce solubility. The acetamide linker provides hydrogen-bond donors/acceptors, differing from the sulfonyl group’s hydrogen-bond acceptor profile .
Research Implications
The target compound’s 3-fluorophenylsulfonyl-piperazine group distinguishes it from analogs by balancing electronic effects (fluorine’s electronegativity) and solubility (sulfonyl’s polarity). Piperazine’s flexibility may enable better adaptation to binding sites compared to rigid linkers like triazole-thiazole . Future studies should explore its pharmacokinetic profile and target-specific efficacy, particularly in contexts where sulfonyl groups are critical for activity, such as protease or kinase inhibition.
Biological Activity
The compound 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole represents a novel chemical entity within the benzimidazole class, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzimidazole core, which is known for its diverse biological activities. The presence of the piperazine ring and the sulfonyl group enhances its pharmacological profile.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- PARP Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. In vitro studies revealed that it enhances cleavage of PARP1 and increases caspase 3/7 activity, indicating pro-apoptotic effects in cancer cells .
- GABA-A Receptor Modulation : It has also been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a significant role in neurological functions. This modulation may provide therapeutic benefits in treating anxiety and other neurological disorders .
- Nucleoside Transporter Inhibition : The compound demonstrates selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2, which is involved in nucleotide metabolism and regulation of adenosine signaling pathways .
Anti-Cancer Activity
A summary of anti-cancer activity is presented in Table 1, highlighting the IC50 values against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18 | PARP inhibition |
| U87 (Glioblastoma) | 45.2 | Induction of apoptosis |
| A549 (Lung) | 25.72 | Caspase activation |
These findings indicate that the compound exhibits moderate to significant efficacy against multiple cancer types.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that modifications on the piperazine and benzimidazole moieties significantly affect biological activity. For instance:
- Substituting different groups on the piperazine ring can enhance selectivity for specific targets.
- Variations in the fluorophenyl sulfonyl substituent can influence both potency and metabolic stability.
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 breast cancer cells, treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases . This suggests that it may serve as an effective therapeutic agent in breast cancer management.
Case Study 2: Neurological Applications
In preclinical models assessing anxiety-like behaviors, compounds similar to this benzimidazole demonstrated significant anxiolytic effects through GABA-A receptor modulation. These results support further investigation into its potential as a neuropharmacological agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
